4-(3-Methylphenyl)piperidine hydrochloride
Description
Contextualization of Piperidine (B6355638) Derivatives in Medicinal Chemistry
The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in the design and construction of drugs. nih.gov Its derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. mdpi.com These include treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. mdpi.comnih.gov The piperidine ring is found in numerous natural alkaloids with significant biological effects, such as morphine and atropine, as well as in widely prescribed synthetic drugs like the antipsychotic haloperidol (B65202) and the opioid analgesic fentanyl. nih.govmdpi.com The prevalence of this structure is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize binding to biological targets and to fine-tune pharmacokinetic properties. nih.gov
The piperidine ring's chair-like conformation allows for precise three-dimensional positioning of substituents, which is crucial for specific interactions with biological macromolecules like receptors and enzymes. nih.gov Its basic nitrogen atom is often protonated at physiological pH, enabling ionic interactions that can be critical for receptor binding. The diverse applications of piperidine derivatives underscore their importance and justify the continued research into new variations of this fundamental structure. ijnrd.org
Rationale for Investigating Novel Chemical Entities: The Case of 4-(3-Methylphenyl)piperidine (B47089) Hydrochloride
The pursuit of novel chemical entities is a core tenet of drug discovery, driven by the need for therapeutics with improved efficacy, selectivity, and better pharmacological profiles. The investigation of compounds like 4-(3-Methylphenyl)piperidine hydrochloride is a logical step in the exploration of the 4-arylpiperidine chemical class. 4-Arylpiperidines are recognized as privileged structures that are found in drugs targeting multiple therapeutic areas. researchgate.net
The specific rationale for studying this compound can be inferred from research on related analogues:
Exploration of Structural Modifications: The synthesis of new analogues with specific substitutions, such as the 3-methyl group on the phenyl ring, is a common strategy to understand structure-activity relationships (SAR). researchgate.net Modifications to the aryl group and the piperidine ring can significantly impact a compound's potency and biological activity. researchgate.net
Search for Enhanced Potency: Research into related structures, such as 3-methyl-4-(N-phenylamido)piperidines, has shown that the introduction of a methyl group on the piperidine ring can lead to a dramatic increase in analgesic potency, in some cases thousands of times more potent than morphine. nih.gov This suggests that a methyl group, in this case on the phenyl ring, is a feature worth investigating for its potential to enhance biological effects.
Development of Molecular Probes and Building Blocks: Novel piperidine derivatives serve as valuable building blocks for creating diverse chemical libraries. nih.govacs.org These libraries are then used in high-throughput screening to identify new lead compounds for drug development programs. nih.gov The functionalizable nature of the piperidine scaffold makes it an ideal starting point for generating a wide array of structurally diverse molecules. acs.org
The compound this compound itself is a chemical building block, available commercially for research purposes, indicating its utility in the synthesis of more complex molecules for biological evaluation. sigmaaldrich.comsigmaaldrich.com
Objectives and Scope of Academic Inquiry into this compound
The academic and industrial inquiry into novel compounds such as this compound typically encompasses a range of scientific objectives. The primary goal is often the synthesis and subsequent pharmacological evaluation of the new chemical entity and its derivatives. researchgate.netnih.gov
The scope of this research generally includes:
Chemical Synthesis: Developing and optimizing synthetic routes to produce the target compound and a series of related analogues. This can involve multi-step syntheses starting from commercially available materials. researchgate.net Palladium-catalyzed cross-coupling reactions are a common method for creating the 4-arylpiperidine bond. researchgate.net
In Vitro Biological Evaluation: Screening the synthesized compounds for activity against a variety of biological targets. This can include receptor binding assays to determine affinity for specific receptors (e.g., opioid receptors), enzyme inhibition assays, and cytotoxicity assays against cancer cell lines. researchgate.netnih.govresearchgate.net For instance, derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have been evaluated for their antiproliferative activity against human leukemia cells. researchgate.net
Ultimately, the objective is to identify novel compounds with potential therapeutic applications or to use them as tools to better understand biological processes. researchgate.net
Chemical and Research Data
The following tables provide chemical data for this compound and showcase research findings for related piperidine derivatives, illustrating the type of data generated during academic inquiry.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80120-03-2 | sigmaaldrich.comarctomsci.com |
| Molecular Formula | C₁₂H₁₈ClN | sigmaaldrich.com |
| Molecular Weight | 211.73 g/mol | sigmaaldrich.com |
| InChI Key | ZVKQARCPEZNELE-UHFFFAOYSA-N | sigmaaldrich.com |
| Synonyms | 4-(m-tolyl)piperidine hydrochloride |
Table 2: Research Findings for Selected 3-Methyl-Piperidine Analgesic Derivatives
This table presents data on the analgesic potency of several 3-methyl-4-(N-phenylamido)piperidine derivatives, demonstrating the significant impact of small structural changes on biological activity. The data is from intravenous administration in a mouse hot-plate test.
| Compound | Relative Potency (Morphine = 1) | Relative Potency (Fentanyl = 1) | Duration of Action (min) | Source |
| cis-42 | 13,036 | 29 | Not specified | nih.gov |
| Diastereomer 43 | 2,778 | 6 | ~2 | nih.gov |
| Compound 40 (Brifentanil) | Not specified | Not specified | ~2 | nih.gov |
| Compound 47 | Not specified | Not specified | ~2 | nih.gov |
| Compound 57 | Not specified | Not specified | ~2 | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKQARCPEZNELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620369 | |
| Record name | 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-03-2 | |
| Record name | 4-(3-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 3 Methylphenyl Piperidine Hydrochloride
Retrosynthetic Analysis of the 4-(3-Methylphenyl)piperidine (B47089) Core
A retrosynthetic analysis of the 4-(3-Methylphenyl)piperidine core reveals several logical bond disconnections that form the basis for various synthetic strategies. The primary disconnections are typically made at the C4-Aryl bond or through transformations of the piperidine (B6355638) ring itself.
C4-Aryl Bond Disconnection: This is the most common approach and leads to two key synthons: a piperidine-based nucleophile or electrophile and a corresponding 3-methylphenyl (m-tolyl) electrophile or nucleophile. This strategy is the foundation for cross-coupling reactions such as the Suzuki and Negishi couplings.
Piperidine Ring Disconnection: This approach involves the construction of the piperidine ring from acyclic precursors. For instance, a double aza-Michael addition to a divinyl ketone precursor can be envisioned. Another strategy is the Dieckmann condensation of a diester precursor to form a 4-piperidone, which can then be further functionalized. nih.gov
Pyridine (B92270) Reduction: A straightforward retrosynthetic pathway involves the reduction of a pre-formed 4-(3-methylphenyl)pyridine (B14170803). This simplifies the synthesis to the formation of a C-C bond between a pyridine and a methylphenyl group, followed by hydrogenation of the heterocyclic ring.
These retrosynthetic pathways guide the design of the synthetic routes discussed in the following sections.
Classical and Modern Synthetic Routes to 4-(3-Methylphenyl)piperidine Hydrochloride
The synthesis of this compound can be achieved through a variety of classical and modern synthetic routes. These methods often involve the use of protecting groups for the piperidine nitrogen to ensure selectivity and facilitate purification.
Multi-step syntheses are a cornerstone of organic chemistry and have been applied to the production of 4-arylpiperidines. A common starting material for these sequences is a protected 4-piperidone.
One established route begins with N-Boc-4-piperidone, which can be converted to an enol triflate. This intermediate is then subjected to a cross-coupling reaction with a suitable organometallic reagent derived from 3-bromotoluene (B146084). The resulting N-Boc-4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine is then hydrogenated to yield the saturated piperidine ring. Finally, deprotection of the Boc group and treatment with hydrochloric acid affords the desired this compound.
Catalytic methods are at the forefront of modern organic synthesis due to their efficiency and selectivity. The construction of the C-C bond between the piperidine and the 3-methylphenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful tool for the formation of C-C bonds and involves the reaction of an organoboron compound with an organohalide. harvard.edu For the synthesis of 4-(3-Methylphenyl)piperidine, this could involve the coupling of a piperidine-derived boronic acid or boronate ester with 3-bromotoluene, or conversely, the reaction of 3-methylphenylboronic acid with a 4-halopiperidine derivative. organic-chemistry.orgresearchgate.net An efficient method involves the hydroboration of N-Boc-4-methylenepiperidine followed by a Suzuki coupling with an aryl halide. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. researchgate.netnih.gov A general procedure for the synthesis of 4-arylpiperidines involves the coupling of a 4-(N-BOC-piperidyl)zinc iodide with an aryl halide. nih.gov This method is known for its high functional group tolerance. organic-chemistry.org
Catalytic Hydrogenation: When starting from 4-(3-methylphenyl)pyridine, catalytic hydrogenation is a key step to produce the piperidine ring. chemicalbook.com Various catalysts can be employed, with palladium, platinum, and ruthenium on carbon being common choices. The reaction conditions, such as hydrogen pressure, temperature, and solvent, are optimized to ensure complete reduction of the pyridine ring without affecting the phenyl ring.
| Reaction Type | Piperidine Precursor | Aryl Precursor | Catalyst/Reagents | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | N-Boc-4-piperidinylboronic acid | 3-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | Mild reaction conditions, commercially available reagents. harvard.edu |
| Suzuki-Miyaura Coupling | N-Boc-4-iodopiperidine | 3-Methylphenylboronic acid | PdCl₂(dppf), K₂CO₃ | High yields and good functional group tolerance. organic-chemistry.org |
| Negishi Coupling | N-Boc-4-piperidylzinc iodide | 3-Bromotoluene | PdCl₂(dppf), CuI | Effective for a range of aryl halides and triflates. nih.gov |
| Catalytic Hydrogenation | 4-(3-Methylphenyl)pyridine | - | Pd/C, H₂ | Direct reduction of the pyridine ring to piperidine. google.com |
The application of green chemistry principles to pharmaceutical synthesis is of growing importance. nih.gov This includes the use of less hazardous reagents, renewable starting materials, and environmentally benign solvents, as well as designing processes with high atom economy.
In the context of this compound synthesis, several green chemistry approaches can be considered:
Use of Greener Solvents: Traditional cross-coupling reactions often employ solvents like toluene (B28343) or DMF. Research has focused on replacing these with greener alternatives such as water, ethanol, or supercritical CO₂. nih.govfigshare.com
Catalyst Efficiency and Reusability: The development of highly active catalysts that can be used at low loadings and are recoverable and reusable is a key aspect of green chemistry. Heterogeneous catalysts, such as palladium nanoparticles on various supports, are particularly attractive in this regard.
Atom Economy: Synthetic routes with high atom economy are preferred as they generate less waste. Catalytic hydrogenation is an example of a high atom economy reaction.
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Safer Solvents | Replacing traditional organic solvents with more environmentally friendly options. | Suzuki-Miyaura reactions performed in water or ethanol/water mixtures. nih.gov |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium-catalyzed cross-coupling reactions with low catalyst loading. organic-chemistry.org |
| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | Catalytic hydrogenation of 4-(3-methylphenyl)pyridine to the desired piperidine. |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | While not directly reported for this compound, research into bio-based starting materials for heterocycle synthesis is ongoing. |
Preparation of Structurally Related Analogues and Derivatives
The 4-(3-Methylphenyl)piperidine scaffold can be chemically modified to produce a variety of structurally related analogues and derivatives. These modifications are often aimed at exploring structure-activity relationships in medicinal chemistry programs.
Common strategies for substituent variation include:
Starting from Substituted Aryl Halides: The most straightforward approach is to use a substituted 3-bromotoluene or a related aryl halide in the cross-coupling reactions described in section 2.2.2. This allows for the introduction of a wide range of functional groups onto the phenyl ring.
Electrophilic Aromatic Substitution: The existing 3-methylphenyl ring can be subjected to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the methyl group and the piperidine ring will influence the position of the new substituent.
Modification of Existing Substituents: If a functional group is already present on the phenyl ring, it can be chemically transformed. For example, a nitro group can be reduced to an amine, which can then be further derivatized.
| Substituent on Phenyl Ring | Potential Synthetic Route | Precursors |
|---|---|---|
| 4-Fluoro-3-methyl | Suzuki or Negishi coupling | 4-Fluoro-3-methylphenylboronic acid and a 4-halopiperidine derivative |
| 5-Nitro-3-methyl | Nitration of 4-(3-methylphenyl)piperidine | 4-(3-Methylphenyl)piperidine, HNO₃/H₂SO₄ |
| 4-Methoxy-3-methyl | Suzuki or Negishi coupling | 4-Bromo-2-methylanisole and a piperidine-derived organometallic reagent |
| 3-Methyl-4-amino | Reduction of a 3-methyl-4-nitrophenyl precursor | 4-(3-Methyl-4-nitrophenyl)piperidine |
Modifications of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in 4-(3-methylphenyl)piperidine offers a prime site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties. Key strategies for this functionalization include N-alkylation and N-arylation.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is a fundamental transformation. A common and effective method is reductive amination . This one-pot reaction involves the condensation of 4-(3-methylphenyl)piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. researchgate.netresearchgate.netcapes.gov.br A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being frequently utilized due to their mildness and selectivity. capes.gov.brsciencemadness.org The choice of carbonyl compound dictates the nature of the alkyl group introduced.
Another widely used method for N-alkylation is the direct reaction with alkyl halides (e.g., alkyl bromides or iodides). researchgate.netnih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid formed during the reaction. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net
N-Arylation: The introduction of aryl or heteroaryl moieties at the piperidine nitrogen can significantly influence the biological activity of the resulting compounds. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving N-arylation. The Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst with a suitable ligand, is a powerful tool for forming the C-N bond between the piperidine nitrogen and an aryl halide or triflate. While specific examples for 4-(3-methylphenyl)piperidine are not extensively documented in readily available literature, the general principles of these reactions are broadly applicable to secondary amines. illinois.edu
Below is a table summarizing general conditions for the N-alkylation of piperidine derivatives, which can be adapted for 4-(3-methylphenyl)piperidine.
| Alkylation Method | Reagents and Conditions | Typical Yields | Reference |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane (DCM), Room Temperature | Good to Excellent | researchgate.netsciencemadness.org |
| Direct Alkylation | Alkyl Halide, K₂CO₃, DMF, Room Temperature to 80 °C | Good | researchgate.netnih.gov |
Stereoselective Synthesis of Enantiomeric Forms
As the 4-(3-methylphenyl)piperidine molecule possesses a stereocenter at the C4 position of the piperidine ring, the synthesis of its individual enantiomers, (R)- and (S)-4-(3-methylphenyl)piperidine, is of significant interest for the development of stereochemically pure drug candidates. The primary approaches to obtaining these enantiopure forms are asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis: The direct synthesis of a single enantiomer can be achieved through various asymmetric catalytic methods. One prominent strategy involves the asymmetric hydrogenation of a corresponding pyridine precursor , 4-(3-methylphenyl)pyridine. dicp.ac.cnnih.govnih.gov This transformation typically utilizes a chiral transition metal catalyst, often based on iridium or rhodium, complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for inducing high enantioselectivity. The reaction is generally performed under a hydrogen atmosphere at elevated pressure.
Another approach is the asymmetric cyclization of an acyclic precursor that already contains the necessary stereochemical information or where the stereocenter is set during the ring-closing step. nih.govgoogle.com
Chiral Resolution: A widely employed method for separating enantiomers is chiral resolution , which involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. ajchem-a.com Common resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
The efficiency of chiral resolution can be influenced by the choice of resolving agent, solvent system, and crystallization conditions.
Below is a conceptual table outlining potential approaches for the stereoselective synthesis of 4-(3-methylphenyl)piperidine enantiomers based on established methodologies for related compounds.
| Synthetic Approach | Key Reagents/Catalysts | Expected Outcome | General References |
| Asymmetric Hydrogenation | 4-(3-Methylphenyl)pyridine, Chiral Iridium or Rhodium Catalyst (e.g., with BINAP or other chiral phosphine ligands), H₂ | Enantioenriched (R)- or (S)-4-(3-methylphenyl)piperidine | dicp.ac.cnnih.govnih.gov |
| Chiral Resolution | Racemic 4-(3-methylphenyl)piperidine, Chiral Acid (e.g., Di-p-toluoyl-tartaric acid), Solvent (e.g., Methanol, Ethanol) | Separation of diastereomeric salts, leading to individual (R)- and (S)-enantiomers after liberation | ajchem-a.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Methylphenyl Piperidine Hydrochloride Derivatives
Design and Synthesis of Compound Libraries for SAR Exploration
The systematic exploration of the structure-activity relationships of 4-(3-methylphenyl)piperidine (B47089) derivatives hinges on the rational design and efficient synthesis of compound libraries. These libraries are typically created by introducing structural diversity at key positions on the parent scaffold, primarily the piperidine (B6355638) nitrogen (N-1 position) and the phenyl ring.
Common synthetic strategies to access the 4-arylpiperidine core involve the hydrogenation of corresponding pyridine (B92270) precursors. nih.govwhiterose.ac.uk For instance, a suitably substituted 4-phenylpyridine (B135609) can be reduced under catalytic hydrogenation conditions to yield the saturated piperidine ring. whiterose.ac.ukgoogle.com Once the core is formed, further derivatization can be achieved.
A key approach in library synthesis is parallel synthesis, which allows for the rapid generation of a multitude of analogs. nih.gov For example, a common intermediate, such as 4-(3-methylphenyl)piperidine itself, can be reacted with a diverse set of reagents. N-alkylation or N-acylation of the piperidine nitrogen is a frequent modification. In one study, reductive amination was employed to introduce various substituents, reacting the piperidine amine with different aldehydes. nih.gov Another common strategy is the coupling of the piperidine with a range of carboxylic acids or sulfonyl chlorides to generate libraries of amides and sulfonamides, respectively.
In a notable example exploring farnesyltransferase (FTase) inhibitors, a library of piperidin-2-one derivatives was synthesized. The synthesis involved a multi-step sequence starting with methyl 3-(3-methylphenyl)-4-nitrobutylate, which was reacted with an appropriate aldehyde and an aminomethylpyridine to construct the substituted piperidine core. acs.org This approach allowed for systematic variation of substituents at multiple positions to probe their impact on inhibitory activity.
General Synthetic Scheme for N-Substituted 4-(3-Methylphenyl)piperidine Derivatives:
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational techniques are indispensable tools for elucidating SAR at the molecular level, providing insights that guide the design of more potent and selective compounds.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target. This method is particularly useful when the 3D structure of the target is unknown.
For piperidine-based ligands, pharmacophore models have been successfully generated to understand their binding requirements. nih.govpharmacophorejournal.com A typical pharmacophore for a 4-arylpiperidine derivative might include:
An aromatic/hydrophobic feature corresponding to the 4-(3-methylphenyl) group.
A positive ionizable feature for the protonated piperidine nitrogen, crucial for forming salt bridges with acidic residues like aspartic acid in a target's binding site. pharmacophorejournal.com
Additional hydrogen bond acceptor or donor features depending on the substituents introduced on the N-1 position.
By aligning a series of active and inactive 4-(3-methylphenyl)piperidine analogs to a generated pharmacophore hypothesis, researchers can predict the activity of new, unsynthesized compounds and prioritize synthetic efforts. pharmacophorejournal.com
When the three-dimensional structure of a biological target is available, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. nih.govresearchgate.net For derivatives of 4-(3-methylphenyl)piperidine, docking studies can reveal critical interactions between the ligand and the amino acid residues of the receptor's binding pocket.
Key interactions often observed include:
Hydrophobic Interactions: The 3-methylphenyl group typically occupies a hydrophobic pocket within the receptor. nih.gov
Ionic Interactions: The protonated piperidine nitrogen often forms a crucial ionic bond with a negatively charged residue (e.g., Asp, Glu). pharmacophorejournal.com
Hydrogen Bonds: Substituents on the N-1 position can form hydrogen bonds with the protein backbone or side chains, enhancing binding affinity.
Molecular dynamics (MD) simulations can further refine docking poses and assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. ajchem-a.com
QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov
In a typical 3D-QSAR study on 4-(3-methylphenyl)piperidine derivatives, the molecules are aligned, and steric and electrostatic fields are calculated around them. The resulting models can be visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. researchgate.net For example, a CoMFA map might show:
Green Contours: Areas where bulky, sterically favored groups would enhance activity.
Yellow Contours: Regions where steric bulk is detrimental to activity.
Blue Contours: Locations where positive electrostatic potential (e.g., from an electron-withdrawing group) is favorable.
Red Contours: Areas where negative electrostatic potential (e.g., from an electron-donating group) is preferred.
These models have proven highly predictive for various piperidine series, guiding the targeted design of novel analogs. nih.govijprajournal.com
Conformational Analysis and its Impact on Biological Activity
The biological activity of piperidine derivatives is profoundly influenced by their three-dimensional conformation. The piperidine ring typically adopts a low-energy chair conformation. In 4-substituted piperidines, the substituent at the C-4 position can be oriented either axially or equatorially.
Studies on conformationally restricted analogs, where the piperidine ring is incorporated into a bicyclic system, have demonstrated the importance of locking the aryl substituent in the equatorial orientation. Such rigid compounds often exhibit potencies equal to or greater than their more flexible counterparts, confirming that this is the bioactive conformation for certain opioid receptors. figshare.com The introduction of fluorine or other substituents can also subtly alter the conformational preferences and physicochemical properties of the piperidine ring. researchgate.net
Relationship between Structural Modifications and Pharmacological Profiles
Systematic structural modifications of the 4-(3-methylphenyl)piperidine scaffold have led to the discovery of compounds with diverse pharmacological profiles, including anticancer and enzyme inhibitory activities.
In the development of farnesyltransferase (FTase) inhibitors, SAR studies revealed several key determinants of activity acs.org:
C-4 Phenyl Substituent: The position and nature of the substituent on the C-4 phenyl ring are critical. A 3-methylphenyl group was found to retain potent FTase inhibitory activity, comparable to a 3-chlorophenyl group. In contrast, a simple phenyl group led to reduced potency, while a 4-bromophenyl substituent resulted in a loss of activity. acs.org
N-1 Substituent: A 3-pyridylmethyl group at the N-1 position was found to be important for activity. Moving the nitrogen within the pyridine ring or oxidizing it led to a complete loss of inhibition, highlighting a specific interaction requirement. acs.org
Piperidine Ring Modifications: A 10-fold increase in potency was achieved by changing the core from a piperidin-2-one to a simple piperidine, indicating that the core structure itself plays a significant role. acs.org
The table below summarizes some of these findings for FTase inhibition.
| Compound Modification (relative to a base structure) | Position | Resulting Activity (IC50) | Reference |
| Change 3-bromophenyl to 3-methylphenyl | C-4 | Retained potent activity | acs.org |
| Change 3-bromophenyl to phenyl | C-4 | Less potent inhibition | acs.org |
| Change 3-bromophenyl to 4-bromophenyl | C-4 | Loss of inhibition | acs.org |
| Change N-1 (3-pyridylmethyl) to 2- or 4-pyridylmethyl | N-1 | Complete loss of activity | acs.org |
| Change piperidin-2-one core to piperidine core | - | 10-fold increase in potency | acs.org |
| This table is illustrative of SAR trends and based on findings from the cited literature. |
Similarly, in other therapeutic areas, such as the development of analgesics, structural modifications to related 4-aryl-piperidine scaffolds have shown that altering the N-substituent can significantly enhance pharmacological response. researchgate.net These studies collectively underscore that the biological activity of 4-(3-methylphenyl)piperidine derivatives is a finely tuned consequence of the specific combination of substituents around the central piperidine core.
Biological Evaluation and Mechanism of Action Studies
In Vitro Pharmacological Characterization of 4-(3-Methylphenyl)piperidine (B47089) Hydrochloride
Comprehensive in vitro studies are crucial for elucidating the pharmacological profile of a compound. This involves a series of assays to determine its interaction with various biological targets and its effects on cellular functions.
Enzyme Inhibition Kinetics and Mechanism
There is no specific information available in the scientific literature regarding the enzyme inhibition kinetics and mechanism of 4-(3-Methylphenyl)piperidine hydrochloride. Standard enzymatic assays would be required to determine if this compound acts as an inhibitor for any particular enzyme and to characterize the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cellular Signaling Pathway Modulation (e.g., GPCR, MAPK, PI3K/Akt/mTOR, JAK/STAT, NF-κB)
Detailed studies on the modulation of key cellular signaling pathways by this compound have not been reported in the available scientific literature. The potential for this compound to influence pathways such as those mediated by G-protein coupled receptors (GPCRs), Mitogen-Activated Protein Kinases (MAPK), PI3K/Akt/mTOR, JAK/STAT, or NF-κB is currently unknown. Research on other piperidine-containing molecules, like piperine (B192125), has shown modulation of pathways including TGF-β/SMAD, but this is not directly applicable to the compound .
Ion Channel Modulation and Transporter Interactions
There is no specific data available from electrophysiological or other relevant assays to define the effects of this compound on ion channels or membrane transporters. While some piperidine (B6355638) derivatives have been identified as modulators of ion channels, such as N-type calcium channels, specific activity for this compound has not been documented.
Assessment of Neurotransmitter Reuptake Inhibition
The effect of this compound on the reuptake of neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) has not been specifically reported. Many piperidine-based structures are known to interact with monoamine transporters. For example, extensive research on 4-benzylpiperidine (B145979) carboxamides has detailed their structure-activity relationships as single, dual, or triple reuptake inhibitors. However, without direct experimental data, the profile of this compound as a potential neurotransmitter reuptake inhibitor remains undetermined.
In Vivo Pharmacological Efficacy and Selectivity Assessment
There is a lack of published in vivo studies for this compound. Consequently, its pharmacological efficacy, selectivity, and potential therapeutic effects in living organisms have not been established. Such studies would be necessary to understand its physiological and behavioral effects, as well as its pharmacokinetic and pharmacodynamic properties.
Behavioral Pharmacology Models
Comprehensive studies detailing the behavioral pharmacology of this compound are not extensively available in the current body of scientific literature. However, the broader class of 4-arylpiperidine derivatives has been a subject of investigation for its potential effects on the central nervous system. Research into related compounds suggests that molecules with a 4-arylpiperidine scaffold can exhibit a range of activities, including interactions with neurotransmitter systems that are fundamental to behavior. For instance, various 4-arylpiperidine derivatives have been synthesized and evaluated for their activity at serotonin (5-HT) receptors, which are known to play a crucial role in mood, anxiety, and other behavioral processes. nih.gov The specific behavioral profile of this compound would be contingent on its unique affinity and efficacy at these and other potential central nervous system targets.
Neurochemical and Electrophysiological Investigations
Specific neurochemical and electrophysiological data for this compound are limited. Inferences can be drawn from studies on structurally analogous compounds. For example, research on various piperidine derivatives has demonstrated interactions with central nicotinic and muscarinic cholinoceptors. nih.gov Piperidine itself has shown a high affinity for nicotinic cholinoceptors in the mammalian brain. nih.gov Furthermore, the 4-arylpiperidine structure is a key pharmacophore in compounds targeting monoamine transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT). google.com The substitution pattern on the phenyl ring and the piperidine nitrogen significantly influences the affinity and selectivity for these transporters. A study on 4-arylpiperidine derivatives highlighted their potential as 5-HT₂C receptor agonists, which could modulate various neurotransmitter systems. nih.gov The neurochemical and electrophysiological characteristics of this compound would depend on its specific binding profile to these and other receptors and transporters.
Metabolic Pathway Influence
The metabolic fate of this compound has not been specifically elucidated in published research. However, studies on the metabolism of related piperidine-containing drugs can provide general insights. For instance, research on 4-aminopiperidine (B84694) drugs indicates that N-dealkylation is a major metabolic route catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4. nih.gov The structure of the substituent on the piperidine nitrogen and the aromatic ring can significantly influence the metabolic pathway. For 4-arylpiperidines, metabolic transformations could potentially involve hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the piperidine ring. The specific metabolic pathway of this compound would need to be determined through dedicated in vitro and in vivo metabolism studies.
Immunomodulatory Effects
There is a lack of specific data on the immunomodulatory effects of this compound. The broader class of piperidine-containing compounds has been investigated for various biological activities, and some have been noted to possess anti-inflammatory properties. acs.org For example, piperine, an alkaloid containing a piperidine moiety, has been reported to have anti-inflammatory and immunomodulatory properties. acs.org The potential for this compound to modulate the immune system would depend on its interaction with specific molecular targets within immune cells, a subject that requires further investigation.
Elucidation of Molecular Mechanisms Underlying Biological Activities
Target Identification and Validation Strategies
The specific molecular targets of this compound have not been definitively identified in the available literature. For novel compounds, target identification often involves a combination of computational and experimental approaches. In silico methods, such as molecular docking, can be used to predict potential binding partners based on structural similarity to known ligands. nanobioletters.com Experimental strategies for target identification include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, followed by mass spectrometry to identify the bound proteins.
For compounds within the 4-arylpiperidine class, known targets include opioid receptors, serotonin receptors, and dopamine transporters. nih.govnih.gov Validation of these potential targets for this compound would require a series of experiments, including:
Radioligand binding assays: To determine the affinity of the compound for a specific receptor or transporter.
Functional assays: To assess whether the compound acts as an agonist, antagonist, or modulator of the target's activity.
Cell-based assays: To confirm the engagement of the target in a cellular context and to study downstream signaling events.
Proteomic and Transcriptomic Profiling in Response to this compound
There are no published studies on the proteomic or transcriptomic profiling in response to treatment with this compound. Such studies are powerful tools for understanding the global cellular response to a compound and can provide insights into its mechanism of action and potential off-target effects.
Transcriptomic profiling , typically performed using techniques like RNA sequencing (RNA-Seq), would reveal changes in gene expression levels across the entire genome following exposure to the compound. This can help identify signaling pathways and biological processes that are modulated by the compound. For example, transcriptomic analysis of cells treated with other bioactive small molecules has been used to identify drug repurposing opportunities. nih.gov
Proteomic profiling , often carried out using mass spectrometry-based techniques, would identify changes in the abundance and post-translational modifications of proteins within the cell. This can provide a more direct picture of the functional changes induced by the compound. For instance, proteomic approaches have been used to identify the molecular targets of other novel compounds. nih.gov
Investigation of Downstream Signaling Cascades
Extensive literature searches have been conducted to elucidate the effects of this compound on various downstream signaling cascades. The following subsections detail the available research findings for each specified pathway.
No published studies were identified that have investigated the direct effects of this compound on angiogenesis. While the broader class of piperidine-containing compounds has been a subject of interest in medicinal chemistry, specific data for this particular hydrochloride salt in relation to the formation of new blood vessels is not available. Research into other molecules has highlighted the importance of pathways involving matrix metalloproteinases (MMPs) in angiogenesis, but a connection to this compound has not been established. nih.gov
There is currently no scientific literature detailing the pro- or anti-apoptotic activity of this compound. For context, other piperidine derivatives have been synthesized and evaluated for their anticancer properties, with some demonstrating the ability to induce programmed cell death. nih.govnih.govresearchgate.net For instance, the piperidine derivative DTPEP was found to induce caspase-dependent apoptosis in breast cancer cells. nih.gov Similarly, certain novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives have been shown to induce apoptosis in human leukemia cells. nih.gov However, these findings on different molecules cannot be directly extrapolated to this compound.
The role of this compound in the autophagic process has not been investigated in any published research. Studies on a total alkaloid extract from Prosopis juliflora, which contains piperidine alkaloids, have shown induction of autophagy in neural cells. nih.gov In that specific context, autophagy appeared to function as a protective mechanism against cell death. nih.gov It remains unknown if this compound possesses similar properties.
No data is available regarding the impact of this compound on cell cycle regulation. As a point of reference, research on piperine, a different compound, has indicated it can cause a G1 phase cell cycle arrest in melanoma cells. nih.gov Furthermore, studies on other synthetic piperidine derivatives have reported effects on the cell cycle in cancer cell lines. nih.govmdpi.com For example, a derivative of 4-(3-(piperidin-4-yl) propyl)piperidine was found to affect the cell cycle in leukemia cells. nih.gov
There are no available studies that have assessed the potential of this compound to cause or modulate responses to DNA damage.
The influence of this compound on epigenetic mechanisms, such as DNA methylation or histone modification, has not been a subject of scientific inquiry.
No research has been published on the effects of this compound on cytoskeletal dynamics or related signaling pathways.
The interaction between this compound and various proteases has not been documented. The inhibition of proteases by small molecules typically involves specific binding interactions, which have been a subject of study for various classes of inhibitors but not for this particular compound. nih.govnih.govdoi.org
There is no information available in the scientific literature regarding the effect of this compound on the activity of protein tyrosine kinases.
The impact of this compound on stem cell populations or the Wnt signaling pathway is currently unknown. For comparative purposes, piperine has been reported to inhibit the Wnt/β-catenin pathway in certain cancer cells. nih.gov
No studies have been performed to evaluate the role of this compound in the TGF-beta/Smad signaling cascade. This pathway is crucial in cell growth, differentiation, and apoptosis, with its dysregulation implicated in various diseases. nih.govnih.gov
The effect of this compound on the ubiquitin-proteasome system has not been investigated. Research into other complex molecules has shown that the piperidine moiety can be incorporated into structures designed to recruit E3 ligases and induce protein degradation, but this is not directly related to the compound . nih.gov
There is no published research on any potential interactions between this compound and signaling pathways related to Vitamin D.
Medicinal Chemistry Applications and Therapeutic Potential
Design Principles for Developing Advanced Derivatives of 4-(3-Methylphenyl)piperidine (B47089) Hydrochloride
The development of advanced derivatives from the 4-(3-Methylphenyl)piperidine core is guided by established structure-activity relationships (SAR). Key modifications typically involve the piperidine (B6355638) nitrogen (N1 position), the piperidine ring itself, and the pendant aryl group.
Modification of the Piperidine Nitrogen: The nitrogen atom is a critical site for interaction with many receptors and serves as a key attachment point for various substituents that can modulate affinity, selectivity, and functional activity (agonist vs. antagonist). For example, in a series of 3-phenylpiperidines, the nature of the N-alkyl substituent was found to be crucial for potency and selectivity as dopamine (B1211576) autoreceptor agonists. nih.gov
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring significantly influence receptor binding. In the development of N-methyl-D-aspartate (NMDA) receptor antagonists based on a 4-benzylpiperidine (B145979) scaffold, a p-methyl substitution on the benzyl (B1604629) ring (a close analogue to the m-methyl in the title compound) led to a threefold increase in in-vivo anticonvulsant activity. nih.gov
Modification of the Piperidine Ring: Introducing substituents or conformational constraints to the piperidine ring can enhance potency and refine pharmacological profiles. The introduction of a hydroxyl group at the C4 position of certain 4-benzylpiperidine derivatives resulted in a significant reduction in affinity for off-target α1-adrenergic receptors. nih.gov Furthermore, the stereochemistry of these substitutions is often critical; for instance, trans-4-aryl-piperidine-3-ols were found to be more potent inhibitors of anaplastic lymphoma kinase (ALK) than their cis diastereomers. nih.gov
A general pharmacophore model for sigma-1 (σ1) receptor ligands, a common target for 4-arylpiperidines, includes the basic amine of the piperidine ring flanked by two hydrophobic domains that accommodate the aryl groups. nih.gov The design of derivatives of 4-(3-Methylphenyl)piperidine hydrochloride would leverage these principles to tune the compound's properties for specific therapeutic applications.
Table 1: Influence of Substitutions on the 4-Arylpiperidine Scaffold
| Modification Site | Substituent/Change | Target Receptor(s) | Observed Effect | Reference(s) |
| Phenyl Ring (C4) | p-Methyl on benzyl group | NMDA (NR1/2B) | ~3-fold increase in in-vivo activity. | nih.gov |
| Piperidine Ring (C4) | Addition of Hydroxyl group | α1-Adrenergic | Substantial decrease in off-target affinity. | nih.gov |
| Piperidine Ring (C3/C4) | trans vs cis stereochemistry | ALK | trans-isomers showed greater potency. | nih.gov |
| Piperidine Nitrogen | N-alkyl chain length | Dopamine Autoreceptors | Modulates potency and selectivity. | nih.gov |
Exploration of this compound as a Molecular Probe for Biological Systems
Molecular probes are essential tools in pharmacology for studying receptor distribution, density, and function. The 4-(3-Methylphenyl)piperidine scaffold can be systematically modified to create such probes. This is typically achieved by incorporating a reporter group, such as a radioisotope for radioligand binding assays and imaging techniques like Positron Emission Tomography (PET), or a fluorescent tag for use in fluorescence-based assays.
For example, derivatives of related structures are widely used as radioligands. [3H]pentazocine is a standard tool for labeling σ1 receptors, and compounds like [3H]CGS-19755 are used to study NMDA receptors. chemrxiv.orgnih.gov The development of PET tracers for imaging NMDA receptors in the brain is an active area of research, with diarylguanidines representing a promising class of compounds for this application. researchgate.net
By analogy, a derivative of 4-(3-Methylphenyl)piperidine could be synthesized with a carbon-11 (B1219553) or fluorine-18 (B77423) isotope for use as a PET tracer to visualize its target receptors in the central nervous system. Alternatively, incorporating a tritium (B154650) (3H) atom would yield a radioligand suitable for in-vitro autoradiography on tissue sections or for use in receptor binding assays to screen large compound libraries. These molecular probes are invaluable for elucidating the biological role of a target receptor and for the initial stages of drug discovery.
Identification of Potential Therapeutic Areas Based on Pharmacological Profile
The pharmacological profile of the 4-arylpiperidine class points toward several potential therapeutic areas for derivatives of this compound.
The ability of 4-arylpiperidine derivatives to interact with N-methyl-D-aspartate (NMDA) receptors makes them promising candidates for treating a variety of neurological conditions. NMDA receptor antagonists have potential therapeutic utility as anticonvulsants and in the treatment of neurodegenerative disorders like Alzheimer's disease, as well as for preventing the neuronal damage that occurs during cerebral ischemia. nih.gov Research has led to the creation of potent and selective NMDA receptor antagonists by incorporating an amino acid backbone into a piperidine ring. nih.govnih.gov Specifically, antagonists with high selectivity for the NR1/2B subunit have been developed from 4-benzylpiperidine leads. nih.gov Given that σ1 receptor ligands can also modulate NMDA-evoked nitric oxide production, which is implicated in excitotoxic injury, this provides another avenue for neuroprotection. documentsdelivered.com The analgesic properties of some σ1 receptor antagonists also suggest a potential role in treating neuropathic pain. mdpi.com
The 4-arylpiperidine scaffold is a cornerstone in the development of drugs for psychiatric disorders, primarily due to its interaction with dopamine and serotonin (B10506) receptors. Molecular hybridization strategies have been employed to design novel aryl-piperidine derivatives with potent antagonistic activity at both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics used to treat schizophrenia. nih.gov The dopamine D4 receptor, which is implicated in the pathophysiology of L-DOPA-induced dyskinesia in Parkinson's disease, is another key target. chemrxiv.org Notably, in a search for selective D4 antagonists, a derivative featuring a 3-methylphenyl group was found to be active, highlighting the direct relevance of the 4-(3-methylphenyl)piperidine structure. chemrxiv.org The D4 receptor has also been shown to modulate NMDA receptor function and influence cellular methylation processes, linking it to neurocognitive functions. nih.gov
The therapeutic potential of this chemical class extends beyond the central nervous system.
Oncology: Derivatives of piperidine have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in various cancers, including non-small cell lung cancer. nih.gov
Pain and Inflammation: The nociceptin (B549756) receptor, a member of the opioid receptor family, has been targeted by 4-hydroxy-4-phenylpiperidine derivatives, suggesting applications in analgesia. nih.gov Additionally, some piperidine-based compounds have shown analgesic activity in preclinical models. mdpi.com
Polypharmacology and Multi-Targeting Approaches with this compound Derivatives
Polypharmacology, the design of single chemical entities that act on multiple biological targets simultaneously, is an increasingly important strategy for treating complex multifactorial diseases. nih.govnih.gov The 4-arylpiperidine scaffold is well-suited for this approach, as minor structural modifications can tune its selectivity profile across different receptors.
A prime example is the development of antipsychotic agents that combine D2 receptor antagonism with activity at 5-HT1A or 5-HT2A receptors, which is believed to improve efficacy and reduce side effects compared to pure D2 antagonists. nih.gov Another compelling case involves the structural overlap between ligands for the dopamine D4 and σ1 receptors. Researchers have successfully designed compounds with high affinity for the σ1 receptor based on a D4 receptor pharmacophore, and have been able to tune selectivity between the two targets through targeted chemical modifications. chemrxiv.org This multi-target approach can offer a more predictable pharmacokinetic profile than administering multiple separate drugs (polytherapy) and may improve patient compliance. nih.gov
Preclinical Research Considerations and Translational Perspectives
Early ADME (Absorption, Distribution, Metabolism, Excretion) Assessment of 4-(3-Methylphenyl)piperidine (B47089) Hydrochloride and Analogues
The developability of any drug candidate is critically dependent on its ADME properties. Early assessment of these parameters is essential to identify potential liabilities and guide optimization efforts, preventing the costly failure of compounds in later development stages. patsnap.comresearchgate.net
The metabolic stability of a compound provides an early indication of its likely in vivo half-life and potential for generating active or toxic metabolites. For a compound such as 4-(3-Methylphenyl)piperidine hydrochloride, initial studies would typically involve incubation with liver microsomes from various species (e.g., human, rat, mouse) to evaluate its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov
Potential metabolic hotspots on the molecule would include the tolyl methyl group (benzylic oxidation), the aromatic ring (hydroxylation), and the piperidine (B6355638) ring (N-dealkylation if substituted, or ring oxidation). Research on analogous piperidine structures shows that modifications at or near sites of metabolism, such as the introduction of fluorine atoms or deuteration, can significantly enhance metabolic stability. nih.govfrontiersin.org For instance, studies on similar piperidine-derived amides demonstrated that substituting hydrogen with deuterium (B1214612) can increase the molecule's half-life in both rat and human microsomes. nih.gov The metabolic profile is crucial; for example, the formation of certain metabolites like anilines can be a toxicity concern. frontiersin.org
Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical Piperidine Analogue
| Species Liver Microsomes | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 30.8 |
| Rat | 28 | 49.6 |
| Mouse | 18 | 77.2 |
This table contains hypothetical data for illustrative purposes.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), governs its free concentration in circulation, which is the portion available to interact with its target and exert a pharmacological effect. nih.gov Basic compounds like this compound often exhibit significant binding to AAG. nih.gov High plasma protein binding (PPB) can affect a drug's distribution and clearance. Early in vitro assessment of PPB is typically performed using methods like equilibrium dialysis or ultracentrifugation across different species. nih.govresearchgate.net It is important to measure the unbound fraction (fu), as this value is critical for interpreting pharmacokinetic and pharmacodynamic (PK/PD) relationships. nih.gov
Table 2: Illustrative Plasma Protein Binding Data for a 4-Arylpiperidine Derivative
| Species | Fraction Unbound (fu, %) | Major Binding Protein |
| Human | 3.5 | AAG, Albumin |
| Rat | 5.2 | AAG, Albumin |
| Dog | 4.1 | AAG, Albumin |
| Mouse | 6.8 | Albumin |
This table contains representative data for illustrative purposes, based on findings for similar basic compounds. researchgate.net
For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. bioascent.com The penetration of a molecule is influenced by its physicochemical properties, including lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov
The structure of 4-(3-Methylphenyl)piperidine, with its tertiary amine (which would be protonated at physiological pH) and aromatic ring, suggests it possesses features common to many CNS-active drugs. nih.gov The piperidine ring itself is a common moiety in CNS agents. enamine.netnih.gov Predictive models, such as the CNS Multiparameter Optimization (MPO) score, and in vitro models, like parallel artificial membrane permeability assays (PAMPA) or cell-based transwell assays (e.g., using Caco-2 or MDCK cells), would be employed to estimate the BBB penetration potential. bioascent.comresearchgate.net These studies help predict whether a compound is likely to be actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp), a common challenge for CNS drug candidates. bioascent.com
Table 3: Predicted Physicochemical and BBB Penetration Properties
| Parameter | Predicted Value | CNS Drug-like Guideline |
| Molecular Weight | 189.71 (as HCl salt) | < 400-500 Da nih.gov |
| logP | ~3.0-3.5 | 1-4 |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | < 90 Ų |
| P-gp Substrate (Predicted) | Unlikely/Weak | No |
This table contains estimated values for 4-(3-Methylphenyl)piperidine.
Preliminary Efficacy Studies in Disease-Relevant Animal Models
Given its structural similarity to known CNS-active agents, this compound would warrant investigation in animal models relevant to neurological and psychiatric disorders. The 4-arylpiperidine scaffold is present in compounds developed as dopamine (B1211576) stabilizers, serotonin (B10506) reuptake inhibitors, and opioid receptor modulators. nih.govnih.govgoogle.com Therefore, preliminary efficacy testing would likely explore its potential as an antidepressant, anxiolytic, analgesic, or antipsychotic agent.
For example, to assess antidepressant potential, the compound could be tested in the forced swim test or tail suspension test in rodents. nih.gov Anxiolytic activity might be evaluated using the elevated plus maze or light-dark box test. If the compound shows affinity for opioid receptors, its analgesic properties would be assessed in models of nociceptive pain, such as the hot plate or tail-flick test. nih.gov In a study of the dopaminergic stabilizer pridopidine (B1678097), a 4-phenylpiperidine (B165713) derivative, researchers used models of locomotor hyperactivity to demonstrate its D2 receptor antagonist-like effects in vivo. nih.gov Efficacy in such models provides the first in vivo proof-of-concept and is essential for validating the therapeutic hypothesis. nih.gov
Table 4: Potential Animal Models for Preliminary Efficacy Screening
| Therapeutic Area | Animal Model | Key Endpoint Measured |
| Depression | Forced Swim Test (Rat/Mouse) | Immobility time |
| Anxiety | Elevated Plus Maze (Rat/Mouse) | Time spent in open arms |
| Pain (Analgesia) | Hot Plate Test (Mouse) | Latency to paw lick/jump |
| Schizophrenia | Amphetamine-Induced Hyperlocomotion (Rat) | Reduction in locomotor activity |
Strategies for Lead Optimization of this compound Derivatives
Lead optimization is an iterative process of modifying a promising hit compound to improve its potency, selectivity, and ADME properties, transforming it into a viable drug candidate. patsnap.com For this compound, optimization would focus on systematically exploring the structure-activity relationships (SAR).
Key strategies would include:
Modification of the Phenyl Ring: The position of the methyl group could be moved (e.g., to the 2- or 4-position) or replaced with other substituents (e.g., halogens, methoxy (B1213986), trifluoromethyl) to modulate potency, selectivity, and metabolic stability. Studies on 5-HT2C agonist 4-arylpiperidines have extensively detailed such SAR. nih.gov
Substitution on the Piperidine Ring: The piperidine nitrogen is a key handle for modification. Adding different alkyl or arylalkyl groups can drastically alter pharmacological properties, as seen in the development of potent opioid analgesics from fentanyl precursors. nih.gov Introducing substituents on the piperidine ring itself, such as methyl or hydroxyl groups, can influence conformation and receptor interaction, as demonstrated in studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. acs.org
Bioisosteric Replacement: The piperidine ring could be replaced with other saturated heterocycles (e.g., pyrrolidine, azepane) or the phenyl ring with heteroaromatic systems (e.g., pyridine (B92270), thiophene) to explore new chemical space and potentially improve properties like solubility or BBB penetration. nih.gov
Computational Chemistry: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural changes will affect target binding and properties, helping to prioritize the synthesis of the most promising analogues. patsnap.com
Table 5: Lead Optimization Strategies for 4-Arylpiperidine Derivatives
| Structural Modification | Objective | Example from Literature |
| Add electron-withdrawing group (e.g., -F, -Cl) to phenyl ring | Enhance potency, improve metabolic stability | Synthesis of fluorinated piperidines for CNS targets. nih.gov |
| Vary N-substituent on piperidine | Modulate receptor affinity and selectivity (e.g., agonist vs. antagonist) | N-phenylpropyl substitution on 4-(3-hydroxyphenyl)piperidines conferred potent opioid antagonist activity. nih.gov |
| Introduce unsaturation in piperidine ring (tetrahydropyridine) | Alter conformation and potency | A ten-fold increase in potency was seen by introducing unsaturation in a piperidine ring for an anti-trypanosomal agent. dndi.org |
| Replace methyl group with methoxy or sulfonyl group | Improve solubility, alter electronic properties, explore new interactions | The dopamine stabilizer pridopidine features a methylsulfonylphenyl group. nih.gov |
Future Directions in the Academic Research of this compound
While the 4-arylpiperidine scaffold is well-established, academic research continues to uncover new applications and refine its pharmacological utility. Future academic investigation into this compound and its derivatives would likely pursue several key avenues.
A primary goal would be the definitive identification of its molecular target(s) through techniques like radioligand binding assays against a broad panel of CNS receptors and transporters, followed by functional assays to characterize its activity as an agonist, antagonist, or modulator.
Further research could explore novel synthetic methodologies to access diverse analogues more efficiently. Recent advances include palladium/copper-cocatalyzed methods for creating the 4-arylpiperidine bond directly and enantioselective syntheses to resolve chiral derivatives, which can be crucial as stereoisomers often have vastly different pharmacological profiles. acs.orgacs.org
There is also growing interest in applying established scaffolds to new therapeutic areas. For example, piperidine derivatives are being investigated for anti-cancer activity by inducing senescence in tumor cells. nih.govnih.gov Future academic work could screen this compound in models of diseases beyond the traditional CNS space, potentially uncovering novel therapeutic applications. Elucidating the full pharmacological profile and exploring new biological contexts will ensure that the therapeutic potential of this chemical class is fully realized.
Advanced Analytical Methodologies for 4 3 Methylphenyl Piperidine Hydrochloride Research
Spectroscopic Characterization Techniques in Synthetic Verification
The confirmation of the chemical structure of newly synthesized compounds like 4-(3-Methylphenyl)piperidine (B47089) hydrochloride is a fundamental step in chemical research. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of organic molecules. mdpi.com In the context of 4-(3-Methylphenyl)piperidine hydrochloride and its derivatives, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present in the molecule. mdpi.comresearchgate.net For instance, the characteristic signals for the methyl group on the phenyl ring, the aromatic protons, and the protons of the piperidine (B6355638) ring can be unambiguously assigned.
Infrared (IR) spectroscopy is another vital tool used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to N-H stretching (of the hydrochloride salt), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring. These spectral data, when combined, provide a detailed fingerprint of the molecule, confirming its successful synthesis. researchgate.netnist.gov
The table below summarizes typical spectroscopic data that would be expected for the characterization of this compound, based on the analysis of similar piperidine derivatives. mdpi.comresearchgate.netnist.gov
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), aromatic protons (multiplets), and piperidine ring protons (multiplets). The integration of these signals would correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons (distinguishing between substituted and unsubstituted carbons), and the carbons of the piperidine ring. |
| IR Spectroscopy | Absorption bands for N-H stretching (as a hydrochloride salt), aromatic and aliphatic C-H stretching, and C=C aromatic ring stretching. |
Chromatographic Methods for Purity Assessment and Isolation
Ensuring the purity of a synthesized compound is critical for any subsequent research. Chromatographic techniques are the gold standard for assessing purity and for the isolation of the target compound from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperidine derivatives. nih.govnih.gov For compounds like this compound, which may lack a strong UV chromophore, derivatization or the use of universal detectors like a Charged Aerosol Detector (CAD) can be employed. researchgate.net A reversed-phase HPLC method, often using a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility), is a common approach. nih.govsielc.com This method can effectively separate the main compound from any starting materials, by-products, or degradation products. The purity is typically determined by calculating the peak area percentage of the main component.
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity checks. researchgate.net For piperidine alkaloids, a system of silica (B1680970) gel as the stationary phase and a solvent mixture such as acetone (B3395972) and n-hexane can be effective. researchgate.net
The following table outlines a typical HPLC method for the purity assessment of a piperidine compound. nih.govresearchgate.netsielc.com
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (or formic acid for MS) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (if applicable) or Charged Aerosol Detector (CAD) |
| Temperature | Ambient or controlled (e.g., 30°C) |
Mass Spectrometry Applications in Metabolite Identification
Understanding the metabolic fate of a compound is crucial in pharmaceutical and toxicological research. Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the identification of metabolites. nih.govnih.gov
When this compound is introduced into a biological system, it can undergo various metabolic transformations. These can include oxidation of the piperidine ring, hydroxylation of the phenyl ring, or cleavage of the molecule. nih.gov LC-MS/MS (tandem mass spectrometry) is particularly valuable in this context. nih.gov The initial MS scan can detect potential metabolites based on their mass-to-charge ratio (m/z). Subsequent fragmentation of these parent ions in the collision cell (MS/MS) produces a characteristic fragmentation pattern that provides structural information about the metabolite. nih.govnih.gov
For example, a common metabolic pathway for piperidine-containing compounds is the oxidation and subsequent cleavage of the piperidine ring. nih.gov The mass spectrometer can detect the resulting metabolites, and the fragmentation patterns can help to elucidate their exact structures. The study of piperine (B192125) metabolites, for instance, has shown the formation of various products through oxidation and cleavage of the piperidine ring. nih.gov Similarly, studies on other piperidine derivatives have identified metabolites resulting from hydroxylation and N-dealkylation. nih.gov
The table below illustrates potential metabolic transformations of 4-(3-Methylphenyl)piperidine and the role of mass spectrometry in their identification.
| Potential Metabolic Pathway | Expected Change in Mass | Role of Mass Spectrometry |
| Phenyl Ring Hydroxylation | +16 Da | Detection of a metabolite with an m/z value 16 units higher than the parent compound. MS/MS fragmentation would confirm the location of the hydroxyl group. |
| Piperidine Ring Oxidation (e.g., to a lactam) | +14 Da | Identification of a metabolite with an m/z value 14 units higher. Fragmentation patterns would be indicative of the lactam structure. |
| N-Dealkylation (if applicable) | Varies depending on the alkyl group | Detection of a metabolite with a lower m/z value corresponding to the loss of the alkyl group. |
| Ring Cleavage | Varies | Identification of multiple smaller fragments. Their masses and fragmentation patterns would be pieced together to propose the structure of the cleaved products. |
Ethical and Regulatory Considerations in the Research of Novel Chemical Entities
Responsible Conduct of Research in Chemical Biology
The responsible conduct of research (RCR) in chemical biology is paramount to ensure the integrity of scientific findings and to maintain public trust. researchgate.netuni.lu This involves a commitment to intellectual honesty, accuracy in reporting, and fairness in authorship. Key principles of ethical research include respect for persons, beneficence, non-maleficence, and justice. researchgate.net Researchers are expected to adhere to strict ethical principles to ensure that other scientists, funding agencies, and the general public can have confidence in their findings. organic-chemistry.org
In the context of a specific compound like 4-(3-Methylphenyl)piperidine (B47089) hydrochloride, responsible conduct begins in the laboratory. This includes meticulous data recording, proper handling and storage of the chemical, and accurate reporting of experimental procedures and results. Any research involving this compound must be conducted with transparency and a commitment to the highest standards of scientific integrity. researchgate.netdtic.mil This ensures that the scientific record is accurate and that future research can build upon a solid foundation.
Ethical oversight is a continuous process, requiring ongoing monitoring of research practices to identify and address any issues that may arise throughout a study. wustl.edu This vigilance helps maintain ethical standards and promptly addresses any emerging concerns.
Intellectual Property and Patent Landscape Considerations
Intellectual property (IP) is a critical aspect of the chemical and pharmaceutical industries, providing a mechanism to protect the significant investment required for research and development. google.comd-nb.info Patents are a particularly valuable form of IP in the chemical industry, granting the innovator a 20-year monopoly on their invention. google.comlifechemicals.com This protection can cover a new chemical entity, its synthesis process, or its use. google.com
For a compound such as 4-(3-Methylphenyl)piperidine hydrochloride, the patent landscape would be a key consideration for any organization looking to develop it for a specific application. A thorough search of chemical patents is essential to ensure that the synthesis or use of the compound does not infringe on existing patents. chemscene.com The number of new chemical compounds reported in scientific literature has significantly increased, with many of these disclosures originating from patents rather than journal articles. google.comnih.gov
The process of obtaining a patent for a chemical invention is complex and requires that the invention be novel, inventive, and sufficiently described. lifechemicals.com This means that the patent application must disclose the invention in a way that allows another skilled person to replicate the work. lifechemicals.com Markush structures, which represent a group of related chemical compounds, are often used in chemical patents to claim a broad scope of protection. d-nb.info
Future Challenges and Opportunities in the Field of Chemical Compound Research
The field of chemical compound research faces numerous challenges and opportunities. A significant challenge is the need for more efficient and sustainable synthetic methods. nih.gov "Green chemistry," which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is a key area of future development. mdpi.com
Another challenge lies in the increasing complexity of the molecules being studied and the need for interdisciplinary collaboration to understand their biological effects. nih.gov The integration of artificial intelligence and machine learning holds promise for accelerating research by improving experimental design and data analysis. akjournals.com
For compounds like this compound, which belongs to the 4-arylpiperidine class of compounds, there are significant opportunities in medicinal chemistry. The piperidine (B6355638) scaffold is a common feature in many pharmaceuticals, and the development of novel derivatives could lead to new therapeutic agents. wustl.edulifechemicals.com Research into the biological activities of such compounds could uncover new treatments for a variety of diseases.
The future of chemical research will also be shaped by evolving regulatory landscapes and the need for robust ethical frameworks to govern the development of new technologies and chemical entities. nih.govresearchgate.net
Chemical Profile of this compound
While detailed research findings on this compound are not extensively published, its chemical properties can be inferred from its structure and data available for related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Piperidine | 4-Methylpiperidine |
| Molecular Formula | C12H18ClN chemscene.comsigmaaldrich.com | C5H11N | C6H13N |
| Molecular Weight | 211.73 g/mol chemscene.com | 85.15 g/mol | 99.17 g/mol |
| CAS Number | 80120-03-2 chemscene.comsigmaaldrich.com | 110-89-4 | 626-58-4 |
| Appearance | Solid (predicted) | Colorless liquid | |
| InChIKey | ZVKQARCPEZNELE-UHFFFAOYSA-N sigmaaldrich.com | NQRYJNQNLNOLGT-UHFFFAOYSA-N | UZOFELREXGAFOI-UHFFFAOYSA-N |
Note: Some properties are predicted based on the chemical structure and data from similar compounds.
Synthesis of this compound
The synthesis of this compound would likely proceed through the formation of the 4-arylpiperidine core, followed by conversion to the hydrochloride salt. Several general methods for the synthesis of 4-arylpiperidines have been reported.
One common approach is the catalytic hydrogenation of the corresponding 4-arylpyridine . d-nb.info For example, 4-phenylpyridine (B135609) can be hydrogenated to 4-phenylpiperidine (B165713) using a palladium on carbon (Pd/C) catalyst. d-nb.info A similar strategy could be employed starting from 3-methyl-4-phenylpyridine.
Another versatile method is through cross-coupling reactions , such as the Suzuki or Negishi coupling. The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgnumberanalytics.commdpi.com In the context of synthesizing 4-(3-Methylphenyl)piperidine, this could involve the coupling of a protected 4-halopiperidine with 3-methylphenylboronic acid. The Negishi coupling provides an alternative route, utilizing an organozinc reagent. nih.gov
Once the 4-(3-methylphenyl)piperidine base is synthesized, it can be converted to the hydrochloride salt by treatment with hydrochloric acid. mdpi.comgoogle.com
Table 2: Common Synthetic Routes to 4-Arylpiperidines
| Reaction | Description | Key Reagents |
| Catalytic Hydrogenation | Reduction of a 4-arylpyridine to the corresponding piperidine. d-nb.info | H2, Pd/C or other transition metal catalysts. d-nb.info |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. organic-chemistry.orgnumberanalytics.com | Arylboronic acid, halopiperidine, Palladium catalyst, base. organic-chemistry.orgnumberanalytics.com |
| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. nih.gov | Aryl halide, piperidylzinc reagent, Palladium/Copper catalyst. nih.gov |
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would be expected to show signals for the aromatic protons of the 3-methylphenyl group, the methyl group protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern. researchgate.netchemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as N-H stretching from the piperidinium (B107235) ion. nist.govresearchgate.netchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the mass of the protonated 4-(3-methylphenyl)piperidine cation.
Research Applications
The 4-arylpiperidine structural motif is a key pharmacophore found in a wide range of biologically active compounds and approved drugs. wustl.edulifechemicals.com These compounds have shown utility in various therapeutic areas, including as central nervous system agents. google.com The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds, for instance, has been developed as opioid receptor antagonists. wustl.edu
Given its structure, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. lifechemicals.com The introduction of different substituents on the piperidine nitrogen could lead to a library of compounds for screening against various biological targets. Research has shown that derivatives of 4-arylpiperidines can exhibit a range of pharmacological activities. researchgate.net
Q & A
Q. Example Reaction Conditions :
| Step | Solvent | Catalyst/Temperature | Yield Optimization |
|---|---|---|---|
| Condensation | Anhydrous ethanol | NaOH, 60°C | Stirring for 12–24 hours |
| Cyclization | THF | HCl gas, 0–5°C | Slow addition of HCl to avoid side reactions |
How should researchers handle and store this compound to ensure safety and stability?
Q. Basic
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .
- Handling : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if dust or aerosols form .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
What strategies can optimize the yield and purity of this compound during synthesis?
Q. Advanced
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) to improve reaction efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress and identify byproducts .
- Crystallization Tweaks : Adjust cooling rates or solvent mixtures (e.g., ethanol/water) to enhance crystal purity .
Q. Common Pitfalls :
- Impurities from incomplete cyclization (e.g., open-chain intermediates).
- Hydrolysis of the hydrochloride salt in humid conditions .
How can researchers investigate the biological activity of this compound?
Q. Advanced
- Target Screening : Use radioligand binding assays (e.g., for opioid or serotonin receptors) to identify affinity .
- In Vitro Models : Test cytotoxicity in cell lines (e.g., HEK293) and measure IC50 values.
- Metabolic Stability : Assess hepatic microsome stability to predict pharmacokinetics .
- Structural Analog Comparison : Compare activity with fluorophenyl or methoxyphenyl derivatives to identify SAR trends .
What analytical techniques characterize this compound?
Q. Basic
- Structural Confirmation :
- NMR (<sup>1</sup>H, <sup>13</sup>C) to verify piperidine ring and substituent positions .
- FT-IR for functional group identification (e.g., C-N stretch at ~1,250 cm<sup>-1</sup>).
- Purity Analysis :
- HPLC with UV detection (λ = 254 nm) and C18 columns .
- Melting Point determination (compare to literature values).
How should contradictory data regarding physicochemical or biological properties be resolved?
Q. Advanced
- Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) .
- Cross-Validation : Use orthogonal methods (e.g., LC-MS vs. NMR for purity).
- Batch Analysis : Compare multiple synthesis batches to isolate batch-specific anomalies .
- Literature Review : Identify methodological differences (e.g., solvent polarity in activity assays) .
What regulatory considerations apply to pharmacological research with this compound?
Q. Basic
- Controlled Substance Laws : Verify Schedule II status (if applicable) and obtain DEA licenses for opioid-related studies .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies.
- Documentation : Maintain detailed records of synthesis, handling, and disposal per OSHA and EPA regulations .
How can structural modifications enhance the pharmacological profile of this compound?
Q. Advanced
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F) to improve metabolic stability .
- Salt Forms : Compare hydrochloride with other salts (e.g., sulfate) for solubility and bioavailability.
- Prodrug Design : Attach ester groups to enhance membrane permeability .
Case Study : Fluorination at the phenyl ring improved target selectivity in analogous piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
